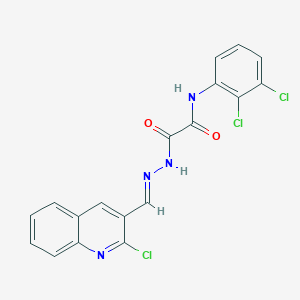
Lead(II) citrate tribasic trihydrate, purum, for electron microscopy
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Lead(II) citrate tribasic trihydrate can be synthesized by reacting lead(II) acetate with citric acid in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding citric acid slowly while stirring. The mixture is then heated to promote the formation of the lead citrate complex, which precipitates out of the solution .
Industrial Production Methods
Industrial production of lead(II) citrate tribasic trihydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
Lead(II) citrate tribasic trihydrate undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under certain conditions.
Reduction: Lead(II) can be reduced to metallic lead.
Substitution: The citrate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with lead(II) citrate tribasic trihydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce lead(IV) compounds, while reduction can yield metallic lead .
科学研究应用
Lead(II) citrate tribasic trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and as a precursor for the synthesis of other lead compounds.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of lead-based materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism by which lead(II) citrate tribasic trihydrate exerts its effects in electron microscopy involves its ability to bind to cellular structures and enhance contrast. The lead ions interact with osmium and uranyl acetate, which are commonly used in staining protocols, to increase the visibility of cellular components under the electron microscope . The molecular targets include various cellular organelles and structures, and the pathways involved are primarily related to the binding and interaction of lead ions with these components .
相似化合物的比较
Lead(II) citrate tribasic trihydrate can be compared with other lead citrate compounds, such as:
Lead(II) citrate monohydrate: Similar in composition but contains only one molecule of water.
Lead(II) citrate anhydrous: Lacks water molecules, making it different in terms of solubility and reactivity.
The uniqueness of lead(II) citrate tribasic trihydrate lies in its specific hydration state, which affects its solubility, reactivity, and suitability for electron microscopy applications .
属性
分子式 |
C12H16O17Pb3 |
|---|---|
分子量 |
1.05e+03 g/mol |
IUPAC 名称 |
bis[[2-(5-hydroxy-4,7-dioxo-1,3,2λ2-dioxaplumbepan-5-yl)acetyl]oxy]lead;trihydrate |
InChI |
InChI=1S/2C6H8O7.3H2O.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6 |
InChI 键 |
GMPMGSCJCDAUMP-UHFFFAOYSA-H |
规范 SMILES |
C1C(=O)O[Pb]OC(=O)C1(CC(=O)O[Pb]OC(=O)CC2(CC(=O)O[Pb]OC2=O)O)O.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


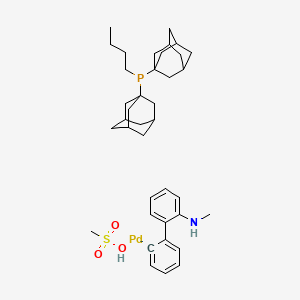
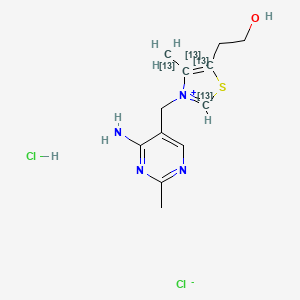
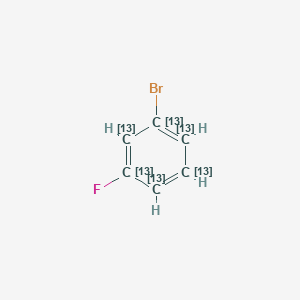
![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)

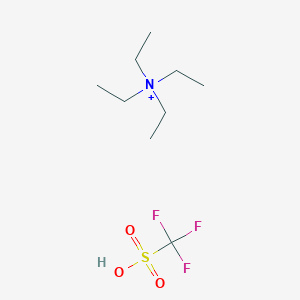
![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
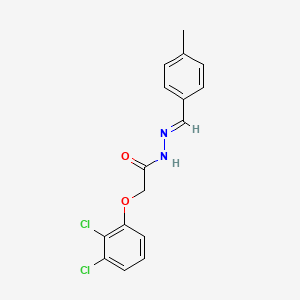
![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)
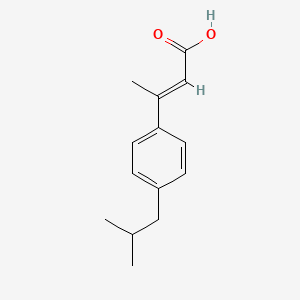
![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)
